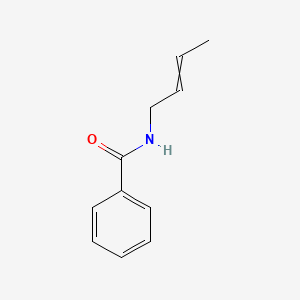

N-(But-2-en-1-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

157830-13-2 |

|---|---|

Molecular Formula |

C11H13NO |

Synonyms |

Benzamide, N-2-butenyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N but 2 En 1 Yl Benzamide and Its Derivatives

Conventional Synthetic Routes to N-(But-2-en-1-yl)benzamide

Amidation Reactions and Optimizations for this compound Synthesis

Amidation, the formation of an amide bond between a carboxylic acid and an amine, is a fundamental method for synthesizing this compound. This typically involves the reaction of benzoic acid or its derivatives with but-2-en-1-amine. To facilitate this reaction, which can be sluggish, coupling reagents or the activation of the carboxylic acid is often necessary. growingscience.com

One approach involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine. nih.govresearchgate.net This method allows for the conversion of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides using primary and secondary amines at room temperature, often in good to excellent yields. nih.govresearchgate.net The process is believed to involve the formation of chloro- and imido-phosphonium salts that activate the carboxylic acid, forming an acyloxy-phosphonium species which then readily reacts with the amine. nih.govresearchgate.net

Optimization of these reactions involves screening different solvents and N-haloimide sources. acs.org For instance, while various N-haloimides like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) can be used, N-chlorophthalimide often provides superior yields. acs.org The choice of solvent can also influence the reaction's efficiency. acs.org

Table 1: Optimization of Amidation Reaction Conditions

| Entry | N-Haloimide | Solvent | Yield (%) |

| 1 | N-chlorophthalimide | Toluene | High |

| 2 | N-chlorosuccinimide | Toluene | Lower |

| 3 | N-bromosuccinimide | Toluene | Lower |

| 4 | N-iodosuccinimide | Toluene | Lower |

This table is a generalized representation based on findings that different N-haloimides and solvents affect reaction yields. acs.org

Coupling Reactions and Precursor Functionalization in this compound Synthesis

Palladium-catalyzed C-N cross-coupling reactions are powerful tools for forming the amide bond in this compound and its derivatives. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. nih.gov The functionalization of precursors is a key aspect of this strategy. For example, o-(trimethylsilyl)aryl triflates can be used to generate highly electrophilic arynes, which then undergo palladium-catalyzed annulation to form N-substituted phenanthridinones. nih.gov

Another approach involves the functionalization of the butenyl side chain. For instance, N-(but-3-yn-1-yl)benzamide can be synthesized and subsequently used in Nicholas-type cyclization reactions. mdpi.com However, attempts to use the NH-benzoyl moiety as a nucleophilic group in these cyclizations have been unsuccessful, leading instead to pyrroline (B1223166) derivatives. mdpi.com This highlights the importance of the specific functional groups present in the precursors and their influence on the desired reaction pathway. mdpi.com

Novel and Green Synthetic Approaches for this compound

Catalyst-Mediated Synthesis of this compound

Modern synthetic methods often employ catalysts to improve efficiency and reduce environmental impact. For the synthesis of this compound and its analogues, various catalytic systems have been developed. Metal-free, one-pot methods using reagents like tetrabromomethane (CBr4) have been reported for the synthesis of related benzamide (B126) derivatives. researchgate.net In these reactions, CBr4 can act as a catalyst to promote condensation and cyclization steps. researchgate.net

The use of iodine and tert-butyl hydroperoxide (TBHP) as a catalytic system has also been explored for the domino synthesis of complex benzamide derivatives. rsc.org This approach allows for the oxidative rearrangement of starting materials to form the desired products. rsc.org Furthermore, visible-light-induced dual catalysis, involving a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst, has been utilized for the C(sp3)–H amination and alkenylation of N-alkyl benzamides. rsc.org

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.combeilstein-journals.org This technology has been applied to the synthesis of various amides and active pharmaceutical ingredients. beilstein-journals.orgrsc.org

In a continuous flow setup, individual reaction steps can be coupled without the need to isolate and purify intermediates. mdpi.com For example, a multi-step synthesis can be performed in a sequence of microreactors. nih.gov This approach has been used for the synthesis of complex benzamides, where in-line analysis techniques like IR spectroscopy can be used to monitor the reaction progress and control the process. nih.gov The use of packed-bed columns with heterogeneous catalysts is another strategy employed in continuous flow synthesis, allowing for easier product purification. mdpi.com

Stereoselective Synthesis of this compound Isomers

The but-2-enyl group in this compound can exist as E and Z isomers, and the molecule can also possess chirality if substituted. Stereoselective synthesis aims to produce a specific stereoisomer preferentially. anu.edu.au

Palladium-catalyzed carboamination reactions of N-allylurea derivatives have been shown to produce imidazolidin-2-ones with high stereoselectivity. nih.gov For example, the reaction of a 4:1 mixture of E/Z alkene isomers of a urea (B33335) derivative resulted in a single stereoisomer of the product, derived from the syn-addition across the E-alkene. nih.gov

Enantioselective oxidative cyclization of N-allyl carboxamides using a chiral triazole-substituted iodoarene catalyst is another powerful method for synthesizing highly enantioenriched oxazolines. researchgate.netchemrxiv.org This method has been shown to be effective for a broad range of substrates, allowing for the construction of quaternary stereocenters with high enantioselectivity. researchgate.netchemrxiv.org The choice of catalyst and reaction conditions is critical for achieving high yields and enantiomeric excess. researchgate.netchemrxiv.org

Enantioselective and Diastereoselective Approaches

The creation of specific stereoisomers of this compound derivatives is crucial for applications where chirality influences biological activity or material properties. Enantioselective synthesis aims to produce a single enantiomer, while diastereoselective methods target a specific diastereomer from multiple possibilities.

Researchers have developed methods for the enantioselective synthesis of related chiral building blocks. For instance, the enantioselective allylic alkylation of allylbromide catalyzed by a copper complex with a chiral ligand has been used to produce chiral allylic carbamates with high enantiomeric excess (ee). nih.gov These carbamates can be precursors to chiral amines, which can then be acylated to form the desired benzamide derivatives.

Diastereoselective approaches often involve the use of chiral auxiliaries or substrates with pre-existing stereocenters to direct the formation of a new stereocenter. For example, the reaction of a chiral amine with a benzoyl derivative can proceed with high diastereoselectivity. rsc.org Similarly, radical cascade cyclization reactions have been shown to produce indole-fused diazepine (B8756704) derivatives with excellent diastereoselectivity. rsc.org The choice of catalyst and reaction conditions plays a critical role in achieving high levels of stereocontrol. For example, rhodium-catalyzed dearomatization/hydrogenation processes have been used to create highly diastereoselective piperidine (B6355638) derivatives. mdpi.com

Chiral Auxiliary and Organocatalytic Strategies

Chiral Auxiliaries: A common strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the molecule. wikipedia.orgsigmaaldrich.com This auxiliary directs the stereochemical outcome of a reaction and is subsequently removed. wikipedia.org Examples of chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.orgsigmaaldrich.com In the context of this compound synthesis, a chiral amine could be used as an auxiliary. For instance, (S)-phenylglycinol has been employed in the synthesis of chiral tetrahydro-2-benzazepines, where the chiral auxiliary is later removed. rsc.org However, the removal of the auxiliary can sometimes be challenging, as seen in cases where hydrogenolysis leads to the cleavage of other bonds within the molecule. rsc.org

Organocatalysis: The use of small organic molecules as catalysts (organocatalysts) has emerged as a powerful tool in asymmetric synthesis. nih.gov These catalysts can activate substrates and control the stereoselectivity of reactions. For this compound and its derivatives, organocatalytic methods can be applied to introduce chirality. For example, chiral phosphoric acids have been used in the enantioselective synthesis of cyclic β-enaminones. researchgate.net Similarly, chiral isothiourea catalysts have been employed in the atroposelective N-acylation of quinazolinone-type benzamides, yielding N-N axially chiral compounds with high enantioselectivity. rsc.orgrsc.org Cinchona alkaloid-derived squaramide bifunctional catalysts have also been used to control the stereochemical outcome of cycloaddition reactions. acs.org

Derivatization Strategies of this compound for Academic Research

The core structure of this compound allows for a wide range of chemical modifications, making it a valuable platform for creating diverse molecular architectures for research purposes.

Functionalization at the Benzamide Moiety

The benzamide portion of the molecule offers several sites for functionalization. The aromatic ring can undergo electrophilic aromatic substitution reactions to introduce various substituents. Furthermore, the amide nitrogen can act as a directing group for ortho-C-H functionalization. rsc.orgrsc.org Nickel-catalyzed reactions, for instance, have been used for the C-H functionalization of aromatic amides with bicyclic alkenes. rsc.orgrsc.org

The amide bond itself can be a target for modification. For example, N-substituted benzamide derivatives have been synthesized and evaluated for their biological activities. researchgate.net The synthesis often involves the coupling of a substituted benzoic acid or its activated derivative with an appropriate amine. nih.govnih.gov

Below is a table summarizing some functionalization strategies at the benzamide moiety:

| Reaction Type | Reagents/Catalysts | Functional Group Introduced | Reference |

| C-H Functionalization | Ni-catalyst, bicyclic alkene | Alkyl group | rsc.orgrsc.org |

| Amide Bond Formation | Substituted benzoic acid, coupling agents | Various substituents on the benzamide nitrogen | researchgate.netnih.gov |

| Cyclization | MoO2(acac)2, Cu(CF3SO3)2 | Heterocyclic ring fused to the benzamide | nih.gov |

Transformations Involving the But-2-en-1-yl Chain

The but-2-en-1-yl chain provides a reactive handle for a variety of chemical transformations. The double bond can participate in addition reactions, cyclizations, and rearrangements. For example, enantioselective oxidative cyclization of N-allyl amides using a chiral iodoarene catalyst can lead to the formation of enantioenriched oxazolines. chemrxiv.org The double bond can also be involved in radical cascade cyclizations to form complex heterocyclic systems. rsc.org

Hydrogenation of the double bond can be used to produce the corresponding saturated N-butylbenzamide derivative. mdpi.com The terminal methyl group could also potentially be a site for functionalization, although this is generally less reactive.

Here is a table detailing some transformations of the but-2-en-1-yl chain:

| Reaction Type | Reagents/Catalysts | Resulting Structure | Reference |

| Oxidative Cyclization | Chiral iodoarene catalyst | Oxazoline ring | chemrxiv.org |

| Radical Cascade Cyclization | Phosphoryl or sulfonyl radicals | Indole-fused diazepine | rsc.org |

| Hydrogenation | Pd/C, H2 | N-butylbenzamide | mdpi.com |

| Reductive Alkylation | nBuMgBr | Branched amine | acs.org |

N-Functionalization and Protecting Group Chemistry

The nitrogen atom of the amide can be further functionalized or protected. Protecting groups are temporarily introduced to mask the reactivity of the amine functionality during subsequent reaction steps. organic-chemistry.orgwikipedia.org Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com The Boc group is typically stable to most nucleophiles and bases but can be removed under acidic conditions. organic-chemistry.org This allows for orthogonal protection strategies where different protecting groups can be selectively removed. organic-chemistry.orgwikipedia.org

N-functionalization can also involve the introduction of groups that are not intended to be removed. For example, the nitrogen can be alkylated or acylated to introduce new substituents. acs.org The synthesis of N,N-disubstituted amides can be achieved through various methods, including the reaction of an imine with an acyl chloride. acs.org

The following table summarizes N-functionalization and protection strategies:

| Strategy | Reagents/Conditions | Purpose | Reference |

| Boc Protection | Boc2O, base | Protection of the amine | masterorganicchemistry.comorganic-chemistry.org |

| Cbz Protection | Benzyl chloroformate, base | Protection of the amine | masterorganicchemistry.com |

| N-Alkylation | Alkyl halide, base | Introduction of an alkyl group on the nitrogen | acs.org |

| N-Acylation | Acyl chloride or anhydride, base | Introduction of an acyl group on the nitrogen | rsc.org |

Reactivity and Mechanistic Investigations of N but 2 En 1 Yl Benzamide

Electrophilic Reactions Involving the Alkene Moiety of N-(But-2-en-1-yl)benzamide

The carbon-carbon double bond in the butenyl group of this compound is a site of high electron density, making it susceptible to attack by electrophiles. These reactions typically proceed via the formation of a carbocationic intermediate, the stability of which influences the regiochemical and stereochemical outcome of the reaction.

Addition Reactions to the Double Bond

Electrophilic addition reactions to the alkene moiety of this compound are expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the formation of the more stable secondary carbocation. The subsequent attack by a nucleophile resolves this intermediate to yield the final addition product. The diastereoselectivity of these additions can be influenced by the existing stereochemistry of the starting alkene (E or Z) and the potential for substrate control.

Common electrophilic additions include hydrohalogenation, hydration, and halogenation. For instance, the reaction with a hydrogen halide (HX) would proceed through a secondary carbocation, with the halide ion subsequently attacking this intermediate. The stereochemical outcome of such additions can range from syn to anti, depending on the specific reaction conditions and the nature of the electrophile.

While specific studies on this compound are not extensively documented, the reactivity of similar N-alkenyl amides provides valuable insights. For example, the NiH-catalyzed asymmetric hydroarylation of the isomeric (E)-N-(prop-1-en-1-yl)benzamide with 4-iodoanisole (B42571) demonstrates the accessibility of the double bond to electrophilic attack, leading to the formation of a new carbon-carbon bond. This reaction proceeds with high yield and enantioselectivity, highlighting the potential for stereocontrolled additions to this class of compounds.

Table 1: Asymmetric Hydroarylation of an Isomeric N-Alkenyl Benzamide (B126)

| Entry | Aryl Iodide | Product | Yield (%) | ee (%) |

| 1 | 4-iodoanisole | N-(1-(4-methoxyphenyl)propyl)benzamide | 95 | 94 |

Data from a study on (E)-N-(prop-1-en-1-yl)benzamide, a structural isomer.

Cycloaddition Reactions and Their Regio/Stereoselectivity

The alkene moiety of this compound can also participate in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles like azomethine ylides. These reactions are powerful methods for the construction of five-membered heterocyclic rings. The regioselectivity of such cycloadditions is governed by the electronic properties of both the dipolarophile (the alkene) and the dipole. The stereoselectivity is often controlled by the geometry of the reactants and the reaction conditions, with the potential for high diastereoselectivity.

Nucleophilic Reactivity and Transformations of this compound

The amide group in this compound possesses two sites susceptible to nucleophilic interaction: the amide nitrogen and the carbonyl carbon. The reactivity at these sites is influenced by the electronic nature of the benzoyl and butenyl substituents.

Amide N-H Reactivity

The proton on the amide nitrogen is weakly acidic and can be removed by a strong base to generate an amidate anion. This anion is a potent nucleophile and can participate in various reactions, such as alkylation. Deprotonation of this compound with a strong base like butyllithium, followed by quenching with an electrophile, would lead to N-substituted products. For instance, reaction with an alkyl halide would result in the formation of a tertiary amide.

Studies on related N-benzylbenzamides have shown that deprotonation can occur at the benzylic position in competition with ortho-lithiation of the benzoyl ring, depending on the reaction conditions and the base used. For this compound, deprotonation at the allylic position of the butenyl group is also a possibility, leading to a resonance-stabilized carbanion. The site of subsequent reaction would depend on the nature of the electrophile.

Reactivity at the Carbonyl Center

The carbonyl carbon of the amide is electrophilic and can be attacked by nucleophiles. However, amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like acid chlorides or esters due to the resonance stabilization provided by the nitrogen lone pair. Reactions at the carbonyl center of this compound typically require harsh conditions or activation of the carbonyl group.

Hydrolysis of the amide bond to yield benzoic acid and but-2-en-1-amine can be achieved under acidic or basic conditions, usually requiring elevated temperatures. The kinetics of hydrolysis for benzamide derivatives have been studied, showing that the reaction can be catalyzed by both hydronium and hydroxide (B78521) ions.

Reaction with strong nucleophiles like organometallic reagents (e.g., Grignard reagents or organolithiums) can lead to the addition to the carbonyl group. This typically results in the formation of a ketone after hydrolysis of the initial tetrahedral intermediate, which can then be attacked by a second equivalent of the organometallic reagent to form a tertiary alcohol. The use of less reactive organometallic reagents, such as Gilman cuprates, can sometimes allow for the isolation of the ketone.

Rearrangement Reactions and Pericyclic Processes of this compound

The structure of this compound, containing an N-allyl-type system, makes it a potential candidate for sigmatropic rearrangements, most notably the aza-Claisen rearrangement. This-sigmatropic rearrangement involves the concerted reorganization of six electrons, leading to the formation of a new carbon-carbon bond and the migration of the benzoyl group.

The thermal or Lewis acid-catalyzed aza-Claisen rearrangement of this compound would be expected to yield an isomeric γ,δ-unsaturated amide. The reaction proceeds through a chair-like transition state, and the stereochemistry of the starting butenyl group can influence the stereochemistry of the newly formed stereocenters in the product.

While thermal aza-Claisen rearrangements of N-allyl amides often require high temperatures, the reaction can be facilitated by the use of Lewis acids, which coordinate to the carbonyl oxygen and lower the activation energy of the process. A study on the thermal rearrangement of N-alkenyl-N-benzoylketene-N,O-tert-butyldimethylsilyl acetals, which are structurally related to the enolate form of this compound, demonstrated that the N-crotyl derivative undergoes aza-Claisen rearrangement, albeit with moderate reactivity.

Table 2: Thermal Aza-Claisen Rearrangement of a Related N-Crotyl Derivative

| Substrate | Product | Yield (%) |

| N-crotyl-N-benzoylketene-N,O-silyl acetal (B89532) | γ,δ-unsaturated amide | Low (specific yield not reported) |

Data from a study on a silyl (B83357) acetal derivative, indicating the feasibility of the rearrangement.

This reactivity highlights the potential of this compound to serve as a precursor for more complex molecular architectures through controlled rearrangement reactions.

Claisen Rearrangement and Analogues Involving this compound

The Claisen rearrangement is a powerful carbon-carbon bond-forming pericyclic reaction, specifically a researchgate.netresearchgate.net-sigmatropic rearrangement, that traditionally involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. beilstein-journals.orgwikipedia.org For this compound, a direct analogue of the classic Claisen rearrangement is not feasible due to the amide structure. However, related aza-Claisen rearrangements, which involve nitrogen atoms in the rearranging framework, are highly relevant.

The aza-Claisen rearrangement of N-allyl amides like this compound can be induced, typically under thermal conditions or with the aid of a Lewis acid, to form γ,δ-unsaturated amides. tcichemicals.com This process generally requires the formation of an enol or enolate equivalent of the amide.

A notable variant is the Bellus-Claisen rearrangement , which involves the reaction of allylic amines with ketenes. wikipedia.orgnih.govlibretexts.org In a conceptual adaptation for this compound, it could react with a ketene (B1206846) (or a ketene precursor) to form a zwitterionic intermediate that undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.govresearchgate.net This reaction is known for its high stereospecificity and can proceed under milder conditions than traditional thermal rearrangements. The reaction of an allylic amine with a ketene, generated in situ, leads to the formation of a γ,δ-unsaturated amide. researchgate.net

The general mechanism for these rearrangements proceeds through a highly ordered, concerted, six-membered cyclic transition state, often preferring a chair-like conformation. organic-chemistry.org This concerted mechanism ensures a high degree of stereocontrol, transferring the stereochemistry from the starting material to the product. While typically requiring high temperatures, the activation barrier for the rearrangement can be lowered by incorporating charge into the transition state, as seen in Lewis acid-catalyzed variants. tcichemicals.com

Table 1: Comparison of Claisen Rearrangement Variants Relevant to this compound

| Rearrangement Type | Key Reactants/Conditions | Product Type | Mechanistic Feature |

| Traditional Claisen | Allyl vinyl ether; Heat | γ,δ-Unsaturated carbonyl | Concerted researchgate.netresearchgate.net-sigmatropic shift beilstein-journals.orgwikipedia.org |

| Aza-Claisen | N-allyl amide + Base/Lewis Acid | γ,δ-Unsaturated amide | Involves amide enolate intermediate tcichemicals.com |

| Bellus-Claisen | Allylic amine + Ketene | γ,δ-Unsaturated amide | Involves zwitterionic intermediate nih.govlibretexts.org |

| Eschenmoser-Claisen | Allylic alcohol + Amide acetal | γ,δ-Unsaturated amide | Proceeds via ketene N,O-acetal wikipedia.orgbyjus.com |

| Ireland-Claisen | Allylic carboxylate + Strong Base | γ,δ-Unsaturated carboxylic acid | Involves silyl ketene acetal intermediate wikipedia.orglibretexts.org |

Sigmatropic Shifts and Electrocyclic Reactions

Sigmatropic rearrangements are a class of pericyclic reactions where a σ-bond migrates across a π-system to a new position. researchgate.net The Claisen rearrangement and its analogues discussed above are prime examples of researchgate.netresearchgate.net-sigmatropic rearrangements , as the migrating bond is reformed between atoms that are both three positions away from their original attachment points. nih.govnih.gov

Beyond the researchgate.netresearchgate.net-shift, this compound could theoretically participate in other sigmatropic rearrangements, such as researchgate.netacs.org-sigmatropic shifts, under specific conditions. wikipedia.org A researchgate.netacs.org-sigmatropic rearrangement would involve an allylic ylide intermediate. For instance, if the nitrogen atom of the amide were to be quaternized and an adjacent carbon deprotonated, the resulting ylide could rearrange. researchgate.net These reactions often proceed with high stereoselectivity and can be used to form carbon-carbon or carbon-heteroatom bonds. rsc.org

Electrocyclic reactions are another class of pericyclic reactions characterized by the formation of a σ-bond at the expense of a π-bond (ring-closing) or the reverse (ring-opening) in a conjugated system. uchicago.edulibretexts.org For a molecule like this compound itself, direct participation in a thermally or photochemically induced electrocyclic reaction is unlikely due to the lack of an extended conjugated polyene system. However, derivatives of this compound, or intermediates formed during other reactions, could potentially undergo such transformations. For example, if the benzoyl group were modified to create a conjugated system extending into the side chain, electrocyclization could become a possibility.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a versatile platform for the functionalization of molecules like this compound, enabling reactions that are otherwise difficult to achieve.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are fundamental transformations that form new bonds, typically between two different organic fragments, with the aid of a metal catalyst. wikipedia.org

Heck Reaction : The but-2-en-1-yl group can act as the alkene component in a Mizoroki-Heck reaction. wikipedia.orgorganic-chemistry.org In this scenario, an aryl or vinyl halide could be coupled to the alkene under palladium catalysis to form a more substituted olefin. The reaction typically involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgrsc.org

Allyl-Allyl Coupling : The butenyl group can also participate in allyl-allyl cross-coupling reactions, which are powerful methods for constructing 1,5-dienes. rsc.org This would involve reacting this compound (as either the electrophile or nucleophile partner, depending on pre-activation) with another allylic species in the presence of a catalyst, often derived from palladium or nickel. rsc.org

Amide N-C(O) Cleavage : More recently, the amide bond itself has been utilized in cross-coupling reactions. The traditionally inert N-C(O) bond can be activated and cleaved by nickel or palladium catalysts, allowing the benzoyl group or the N-butenylamino group to be coupled with other partners. nih.gov This approach, often called transamidation, provides a novel way to modify the amide structure. researchgate.net

Catalytic Functionalization of the But-2-en-1-yl Group

The double bond in the but-2-en-1-yl moiety is a prime site for catalytic functionalization.

Isomerization : Transition metal catalysts, particularly those based on ruthenium or cobalt, can efficiently catalyze the isomerization of N-allyl amides to the corresponding enamides. nih.govnih.gov This reaction involves the migration of the double bond to form a more thermodynamically stable N-vinyl system. Such isomerizations can be highly stereoselective, providing access to specific E or Z enamide isomers which are valuable synthetic intermediates. nih.gov

Hydroamidation : The alkene can undergo intermolecular hydroamidation, where an N-H bond from another amide or related nitrogen source is added across the double bond. Nickel-hydride catalysis, for example, has been shown to achieve the anti-Markovnikov hydroamidation of unactivated alkenes. researchgate.net

Oxidative Cyclization : The N-allyl amide motif is a common substrate for oxidative cyclization reactions. Using hypervalent iodine catalysts or other oxidants, this compound can be cyclized to form substituted oxazolines. chemrxiv.org Palladium catalysts can also effect intramolecular cyclization, for instance, through an oxidative Heck-type mechanism where a C-H bond on the benzoyl ring attacks the alkene, leading to fused heterocyclic systems. beilstein-journals.org

Detailed Mechanistic Pathways of Catalyzed Reactions

The mechanisms of these transition metal-catalyzed reactions are often complex, involving distinct catalytic cycles.

Heck Reaction Mechanism : The Mizoroki-Heck reaction typically follows a well-established Pd(0)/Pd(II) cycle. libretexts.org

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd-X.

Migratory Insertion : The alkene of the butenyl group coordinates to the palladium center, followed by syn-migratory insertion of the alkene into the Ar-Pd bond.

β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming a new C=C bond and a palladium-hydride species. This step determines the regioselectivity of the final product.

Reductive Elimination : The base present in the reaction mixture regenerates the Pd(0) catalyst from the H-Pd-X species, completing the cycle. libretexts.org

Palladium-Catalyzed Allylic Amination Mechanism : While not a direct reaction of this compound, the reverse reaction, allylic amination, provides insight. The mechanism involves:

Oxidative addition of a Pd(0) species to an allylic electrophile to form a cationic (η³-allyl)palladium(II) complex. mdpi.comacs.org

Nucleophilic attack by the amine (in this case, benzamide) on one of the terminal carbons of the π-allyl ligand.

Reductive elimination to release the N-allylated product and regenerate the Pd(0) catalyst. acs.orgnih.gov The regioselectivity (linear vs. branched product) is a key aspect influenced by ligands, solvents, and the nature of the nucleophile. nih.gov

Nickel-Catalyzed Hydroamidation : The anti-Markovnikov hydroamidation of the butenyl group likely proceeds via a nickel-hydride mechanism. researchgate.net

Generation of a [Ni-H] species.

Reversible insertion of the alkene into the [Ni-H] bond. Metal walking can occur at this stage through reversible β-hydride elimination and re-insertion.

Irreversible amidation of the nickel-alkyl intermediate with the nitrogen nucleophile to furnish the final N-alkyl amide product and regenerate the nickel catalyst. researchgate.net

Radical Chemistry of this compound

Radical reactions offer unique pathways for the functionalization of this compound, often with complementary reactivity to polar or pericyclic methods. Radical cyclization reactions, in particular, are powerful tools for forming cyclic structures. wikipedia.org

The generation of a radical on the this compound backbone can be initiated in several ways, such as by using a radical initiator like AIBN (Azobisisobutyronitrile) with a reagent like tributyltin hydride. libretexts.org

Intramolecular Cyclization : If a radical can be generated elsewhere in the molecule, for example, on the aromatic ring via reaction with an aryl radical precursor, it can undergo intramolecular addition to the butenyl double bond. Studies on N-allyl-o-iodoanilides have shown that aryl radicals generated from the C-I bond readily cyclize onto the allyl group to form dihydroindoles. researchgate.net A similar strategy could be envisioned for a suitably substituted this compound.

Vinyl Radical Cyclization : If the substrate is modified, for instance, to an N-(2-bromo-allyl)benzamide, a vinyl radical can be generated. This radical can then undergo ipso-cyclization, attacking the aromatic ring at the point of substitution, leading to fragmentation and subsequent cyclization to form lactam structures. acs.org

Amidyl Radical Chemistry : Amidyl radicals, centered on the nitrogen atom, can also be generated, for instance, from N-haloamides or via homolytic cleavage of N-O bonds in derivatives. These highly reactive intermediates can participate in intramolecular hydrogen atom transfer (HAT) or cyclization reactions. For example, an amidyl radical could undergo a 1,5-HAT from the allylic position, relocating the radical to the carbon chain, which could then be trapped. Alternatively, it could add to the aromatic ring. Research on related systems has shown that amidyl radicals can undergo intramolecular homolytic substitution at heteroatoms like selenium. nih.gov

Allylic Bromination : The allylic position of the butenyl group is susceptible to radical halogenation using reagents like N-Bromosuccinimide (NBS) under light or radical initiation. This reaction proceeds via a resonance-stabilized allylic radical intermediate, selectively installing a bromine atom at the carbon adjacent to the double bond without affecting the alkene itself. youtube.com

Generation and Reactivity of Radical Intermediates

There is no specific information available in the reviewed literature detailing the generation and subsequent reactivity of radical intermediates derived from this compound. General principles of radical chemistry suggest that radical species could potentially be formed at the allylic position of the butenyl group or on the nitrogen atom of the amide functionality under appropriate reaction conditions, such as the use of radical initiators or photoredox catalysis. However, without specific experimental studies, any discussion of the behavior of these hypothetical radical intermediates would be purely speculative.

Radical Cyclization and Polymerization Studies

Similarly, a thorough search of scientific databases and chemical literature did not yield any studies specifically investigating the radical cyclization or polymerization of this compound. While the broader class of N-alkenyl amides is known to participate in such reactions, the specific reactivity profile of this compound, including its propensity for intramolecular cyclization to form heterocyclic structures or to undergo polymerization, has not been reported. Therefore, no detailed research findings or data tables can be provided for this compound.

Advanced Spectroscopic and Structural Elucidation of N but 2 En 1 Yl Benzamide

High-Resolution NMR Spectroscopy for Conformational Analysis and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of N-(But-2-en-1-yl)benzamide in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of each nucleus, two-dimensional (2D) techniques are indispensable for unambiguous assignments and for probing conformational and dynamic behaviors.

Two-dimensional NMR experiments are crucial for assembling the molecular framework of this compound by mapping out the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY is expected to show correlations between the amide proton (N-H) and the adjacent methylene (B1212753) protons (-CH₂-), as well as within the butenyl chain: between the methylene protons and the adjacent vinyl proton, and between the two vinyl protons. It would also map the connectivity of the aromatic protons on the benzoyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. An HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton and carbon signals of the benzoyl ring, the methylene group, the vinyl methine groups, and the terminal methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different fragments of the molecule. Key expected correlations for this compound include:

From the amide proton (N-H) to the carbonyl carbon (C=O) and the methylene carbon (-CH₂-).

From the methylene protons (-CH₂-) to the amide carbonyl carbon (C=O) and the vinyl carbons.

From the ortho-protons of the benzoyl ring to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps spatial proximities between nuclei, irrespective of their bonding connectivity. For this compound, NOESY can provide insights into the preferred conformation around the amide bond and the butenyl chain. For instance, correlations between the ortho-protons of the benzoyl ring and the N-methylene protons would suggest a specific spatial arrangement. The presence of rotamers due to the restricted rotation around the C-N amide bond, a common feature in ortho-substituted benzamides, could also be investigated using variable temperature NMR studies.

The combination of these techniques allows for a complete and unambiguous assignment of all proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted values are based on typical ranges for similar structural motifs.

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Expected Key HMBC Correlations | Expected Key COSY Correlations |

|---|---|---|---|---|

| C=O | - | ~167 | H (ortho), H (NH), H (N-CH₂) | - |

| C (ipso) | - | ~134 | H (ortho) | - |

| C (ortho) | ~7.8 | ~127 | H (meta), C=O | H (meta) |

| C (meta) | ~7.4 | ~128 | H (ortho), H (para) | H (ortho), H (para) |

| C (para) | ~7.5 | ~131 | H (meta) | H (meta) |

| N-H | ~6.5 (broad) | - | C=O, N-CH₂ | H (N-CH₂) |

| N-CH₂ | ~4.0 | ~42 | C=O, CH=CH | H (NH), H (CH=) |

| =CH-CH₂ | ~5.6 | ~128 | N-CH₂, CH₃ | H (N-CH₂), H (=CH-CH₃) |

| =CH-CH₃ | ~5.7 | ~129 | N-CH₂, CH₃ | H (=CH-CH₂), H (CH₃) |

| CH₃ | ~1.7 | ~17 | =CH-CH₂, =CH-CH₃ | H (=CH-CH₃) |

Solid-State NMR (SSNMR) spectroscopy serves as a powerful tool for characterizing the structure of materials in their solid form, providing information that is complementary to X-ray diffraction, especially for disordered or amorphous materials. For this compound, SSNMR can differentiate between different crystalline forms (polymorphs) by detecting subtle changes in the local chemical environment of the nuclei. Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) would provide distinct spectra for each polymorph due to differences in molecular packing and intermolecular interactions. Furthermore, ¹⁵N and ¹⁴N SSNMR experiments are particularly sensitive to hydrogen bonding environments, offering a direct probe of the N-H···O interactions that are expected to be a dominant feature in the crystal lattice.

X-ray Crystallography of this compound and Its Co-Crystals/Complexes

X-ray crystallography provides the definitive atomic-level structure of a crystalline material, detailing bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Table 2: Typical Bond Lengths and Angles for Benzamide (B126) Derivatives from Crystallographic Data Data based on analogous structures.

| Parameter | Typical Value |

|---|---|

| C=O Bond Length | 1.22 - 1.24 Å |

| C-N (amide) Bond Length | 1.32 - 1.34 Å |

| N-H···O Hydrogen Bond Distance | 2.8 - 3.1 Å |

| N-H···O Hydrogen Bond Angle | 160 - 180° |

| Dihedral Angle (Phenyl Ring vs. Amide Plane) | 20 - 40° |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in amides where different hydrogen-bonding networks can form. Benzamide itself is known to have multiple polymorphs, arising from subtle differences in molecular interactions and packing. This compound, with its conformational flexibility in the butenyl chain, is a strong candidate for exhibiting polymorphism. Different crystallization conditions (e.g., solvent, temperature, cooling rate) could lead to different polymorphs, each with unique physical properties. The study of polymorphism is critical, especially in pharmaceutical contexts, as different forms can have different solubilities and stabilities. The existence of multiple molecules in the asymmetric unit (Z' > 1) is also a possibility, reflecting complex packing arrangements.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and studying the strength of hydrogen bonds.

For this compound, the most characteristic vibrations are associated with the secondary amide group. These are often referred to as Amide bands:

Amide A (~3300 cm⁻¹): This band corresponds to the N-H stretching vibration. In the solid state, its position is sensitive to the strength of the N-H···O hydrogen bond. A strong hydrogen bond weakens the N-H bond, causing a shift to a lower frequency (red-shift) and band broadening compared to the gas phase or dilute solution.

Amide I (~1640-1660 cm⁻¹): This is primarily due to the C=O stretching vibration. Like the Amide A band, its frequency is highly sensitive to hydrogen bonding. In the solid state, where intermolecular N-H···O bonds are present, the Amide I band typically appears at a lower wavenumber compared to a non-hydrogen-bonded state.

Amide II (~1540 cm⁻¹): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Amide V (~700 cm⁻¹): Associated with the N-H out-of-plane bending, this mode also shows sensitivity to hydrogen bonding.

Both IR and Raman spectra would also show characteristic peaks for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the butenyl chain, and various bending and rocking modes of the entire molecule. A comparison of spectra recorded in different polymorphic forms would likely show shifts in the positions and shapes of the Amide bands, reflecting the different hydrogen-bonding environments in each crystal structure.

Table 3: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Amide A (N-H stretch) | ~3300 | Sensitive to H-bonding; lower frequency in solid state. |

| Aromatic C-H stretch | 3000 - 3100 | Sharp peaks. |

| Aliphatic C-H stretch | 2850 - 3000 | Stretching of CH₂ and CH₃ groups. |

| Amide I (C=O stretch) | 1640 - 1660 | Very strong in IR. Sensitive to H-bonding. |

| Aromatic C=C stretch | 1580, 1600 | Characteristic of the phenyl ring. |

| Amide II (N-H bend, C-N stretch) | ~1540 | Strong in IR. |

Spectroscopic Signatures of the Amide and Alkene Moieties

The infrared (IR) spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups: the amide and the alkene. The amide group presents several characteristic vibrations. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and useful bands in the spectrum, typically found between 1630 and 1680 cm⁻¹. japsonline.commdpi.com The position of this band can be influenced by hydrogen bonding and the physical state of the sample. researchgate.net The amide II band, resulting from a combination of N-H bending and C-N stretching, is observed in the 1510-1570 cm⁻¹ range. acs.org

The alkene moiety also gives rise to characteristic signals. The C=C stretching vibration of the butenyl group is expected to produce a weak to medium absorption band around 1640-1680 cm⁻¹. The vinylic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H bending vibrations (out-of-plane) provide information about the substitution pattern of the double bond and appear in the 675-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) spectroscopy further refines the structural details. In ¹H NMR, the amide proton (N-H) typically appears as a broad singlet between δ 7.5 and 8.5 ppm. The aromatic protons of the benzoyl group resonate in the δ 7.2-7.9 ppm region. nanobioletters.com The protons on the butenyl chain would show characteristic shifts: the vinylic protons (=CH) are expected between δ 5.5 and 6.0 ppm, the methylene protons adjacent to the nitrogen (-NH-CH₂-) would appear around δ 3.5-4.5 ppm, and the terminal methyl protons (-CH₃) would be found upfield, around δ 1.7 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the amide is a key indicator, resonating in the δ 165-175 ppm range. japsonline.comnanobioletters.com The aromatic carbons appear between δ 120 and 140 ppm, while the sp² carbons of the alkene double bond are found in the δ 120-140 ppm region. The sp³ carbons of the methylene and methyl groups would resonate at higher field strengths.

Table 1: Characteristic Spectroscopic Data for this compound Moieties

| Functional Group | Spectroscopic Technique | Characteristic Signal | Typical Range |

|---|---|---|---|

| Amide | IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ |

| Amide I (C=O Stretch) | 1630-1680 cm⁻¹ | ||

| Amide II (N-H Bend, C-N Stretch) | 1510-1570 cm⁻¹ | ||

| ¹H NMR | N-H Proton | δ 7.5-8.5 ppm | |

| ¹³C NMR | C=O Carbon | δ 165-175 ppm | |

| Alkene | IR Spectroscopy | C=C Stretch | 1640-1680 cm⁻¹ |

| =C-H Stretch | >3000 cm⁻¹ | ||

| ¹H NMR | Vinylic Protons (=CH) | δ 5.5-6.0 ppm |

In Situ Vibrational Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for monitoring the progress of chemical reactions in real time, such as the synthesis of this compound. This technique allows for the direct observation of changes in the concentrations of reactants, intermediates, and products by tracking the intensity of their characteristic vibrational bands.

For the synthesis of amides, which can be formed via the reaction of a carboxylic acid derivative (like benzoyl chloride) with an amine (but-2-en-1-amine), in situ FTIR can provide valuable kinetic and mechanistic information. acs.orgnih.gov The reaction could be monitored by observing:

Disappearance of Reactant Bands: The decrease in the intensity of the characteristic band of the amine's N-H bending mode and the carbonyl band of the benzoyl chloride.

Appearance of Product Bands: The simultaneous increase in the intensity of the amide I (C=O stretch) and amide II bands characteristic of the this compound product.

This real-time analysis helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. It also aids in identifying the formation of any transient intermediates or byproducts, offering deeper insight into the reaction mechanism.

Mass Spectrometry (High-Resolution and Tandem MS) for Fragmentation Studies and Isotopic Analysis

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for the definitive identification and structural characterization of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition, while MS/MS experiments reveal the molecule's fragmentation pathways.

Fragmentation Pathways and Mechanism Elucidation

Under mass spectrometric conditions, this compound undergoes predictable fragmentation, primarily dictated by the lability of the amide bond and the stability of the resulting fragments. In electron ionization (EI) or collision-induced dissociation (CID), several key fragmentation pathways can be anticipated.

A primary fragmentation event is the cleavage of the C-N bond (α-cleavage relative to the carbonyl group). This leads to the formation of the highly stable benzoyl cation. researchgate.net This fragmentation pattern is a hallmark of benzamides. researchgate.net

Benzoyl Cation: [C₆H₅CO]⁺, m/z = 105. This is often the base peak in the spectrum due to its resonance stabilization.

Phenyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation, [C₆H₅]⁺, at m/z = 77. researchgate.net

Fragmentation can also occur within the N-butenyl substituent. Cleavage of the bond between the nitrogen and the butenyl group can lead to a protonated benzamide fragment or a butenyl cation. The specific fragmentation pathways provide a structural fingerprint that confirms the connectivity of the molecule.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Formation Pathway |

|---|---|---|---|

| Molecular Ion | [C₁₁H₁₃NO]⁺˙ | 175 | Ionization of parent molecule |

| Benzoyl Cation | [C₆H₅CO]⁺ | 105 | α-cleavage of the amide C-N bond |

| Phenyl Cation | [C₆H₅]⁺ | 77 | Loss of CO from the benzoyl cation |

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the path of atoms through fragmentation processes, thereby confirming proposed mechanisms. wikipedia.org By selectively replacing an atom in this compound with a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H), the mass of the molecular ion and any fragments containing that label will increase accordingly. nih.govnih.gov

For example, to confirm the origin of the benzoyl cation, one could synthesize this compound using a benzoyl chloride labeled with ¹³C at the carbonyl position ([¹³C=O]). In the mass spectrum of this labeled compound, the benzoyl cation fragment would be observed at m/z = 106 instead of 105, while the phenyl cation would remain at m/z = 77. This shift would provide definitive evidence that the carbonyl carbon is retained in the benzoyl fragment and lost as ¹³CO in the formation of the phenyl fragment. Similarly, labeling the nitrogen with ¹⁵N would help elucidate fragmentation pathways involving the amide bond. This method is crucial for distinguishing between isobaric fragments and understanding complex rearrangement reactions. semanticscholar.org

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound, in its (E) or (Z) isomeric forms, is achiral and therefore would not exhibit a CD or ORD spectrum.

However, if a stereocenter were introduced into the molecule, for instance, by alkyl substitution on the butenyl chain (e.g., at the 3-position to create N-((3R)-but-2-en-1-yl)benzamide), the resulting enantiomers would be optically active. Chiroptical spectroscopy would then become a critical tool for assigning the absolute configuration of that stereocenter.

The application of CD or ORD to such a chiral analogue would be complicated by the molecule's conformational flexibility. bohrium.com The observed chiroptical response is an average of the responses of all populated conformers in solution. Therefore, a detailed conformational analysis using computational methods would be necessary to correlate the experimental spectrum with a specific absolute configuration. The sign and magnitude of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the benzamide chromophore, would be highly sensitive to the spatial arrangement of the groups around the stereocenter, enabling its stereochemical assignment.

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough investigation into the computational chemistry and theoretical modeling of the specific chemical compound this compound reveals a significant gap in the current scientific literature. Despite the broad interest in the computational analysis of benzamide derivatives for understanding their structural, electronic, and reactive properties, dedicated studies focusing on this compound are not publicly available. Consequently, a detailed article structured around advanced computational methodologies for this particular molecule cannot be constructed based on existing research.

While computational techniques are widely applied to various substituted benzamides, the specific insights that would be gained from such analyses for this compound are currently hypothetical. Methodologies that would be critical for a comprehensive computational profile of this compound include:

Quantum Chemical Calculations: Density Functional Theory (DFT) would be instrumental in determining the molecule's most stable three-dimensional structure (ground state geometry) and exploring its various possible shapes (conformational preferences). Further analyses, such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), would provide a detailed picture of the electron distribution, revealing the nature of chemical bonds and intermolecular interactions.

Reaction Mechanism Studies: Using computational transition state theory, researchers could map the energy landscape for key chemical reactions involving this compound. This potential energy surface mapping would help in understanding reaction pathways and predicting the compound's reactivity and the selectivity of its reactions.

Molecular Dynamics Simulations: These simulations would offer insights into the compound's flexibility over time and how its shape and behavior are influenced by different solvents. This is crucial for understanding its properties in a realistic chemical environment.

Although these computational tools are powerful and frequently used for similar molecules, the absence of published data and detailed research findings specifically for this compound prevents a scientifically accurate and thorough discussion as requested. The fields of computational chemistry and theoretical modeling await focused research on this compound to elucidate its specific electronic structure, reactivity, and dynamic behavior.

Computational Chemistry and Theoretical Modeling of N but 2 En 1 Yl Benzamide

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Dynamics of the But-2-en-1-yl Chain and Amide Rotation

The conformational flexibility of N-(But-2-en-1-yl)benzamide is largely dictated by two key dynamic processes: the rotation around the amide (N-CO) bond and the conformational changes within the but-2-en-1-yl chain. These dynamics are crucial in determining the molecule's three-dimensional structure and, consequently, its interactions with its environment.

Molecular mechanics and quantum mechanics calculations can be employed to investigate these dynamic behaviors. The rotation around the N-CO amide bond is a well-studied phenomenon characterized by a significant energy barrier due to the partial double bond character arising from resonance. For many amides, this rotational barrier is typically in the range of 15–20 kcal/mol. acs.org In the case of this compound, the electronic nature of the but-2-en-1-yl substituent can influence this barrier. The presence of the double bond in the butenyl chain can affect the electron density at the nitrogen atom, potentially altering the degree of resonance and thus the rotational energy barrier. nih.gov

Computational studies on related N-alkenylamides have shown that the substitution pattern on the alkenyl group is a critical factor in determining the rotational dynamics. acs.org For this compound, steric hindrance between the benzoyl group and the butenyl chain during rotation will also play a significant role in defining the transition state energy. nih.govresearchgate.net

The but-2-en-1-yl chain itself possesses multiple rotatable bonds, leading to a complex potential energy surface with several local minima corresponding to different conformers. The relative energies of these conformers can be calculated to determine the most stable structures in the gas phase. Molecular dynamics simulations can provide further insights into the time-dependent behavior of the chain, illustrating how it explores different conformational spaces and the timescales of these motions.

Solvent-Mediated Interactions and Their Influence on Reactivity

The chemical reactivity of this compound is significantly influenced by its interactions with solvent molecules. researchgate.net Computational models, particularly those employing implicit or explicit solvent models, are invaluable for understanding these effects. nih.govresearchgate.net

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to approximate the bulk solvent effects on the conformational stability and electronic structure of the molecule. nih.gov These models can predict how the dipole moment of the solvent interacts with the solute, stabilizing or destabilizing different conformations or transition states. For instance, polar solvents are expected to stabilize the charge-separated resonance form of the amide bond, which could, in turn, affect the barrier to amide rotation. researchgate.net

Explicit solvent models, where individual solvent molecules are included in the simulation, allow for a more detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. The carbonyl oxygen and the N-H proton of the amide group in this compound are potential sites for hydrogen bonding with protic solvents. These interactions can influence the electron density distribution within the molecule and, consequently, its reactivity. For example, in reactions involving the double bond of the butenyl chain, the nature of the solvent can affect the reaction rate and selectivity. researchgate.netmdpi.com

Computational studies on α,β-unsaturated amides have shown that the electrophilicity of the solvent can play a crucial role in their reactions. researchgate.net By modeling the reaction of this compound with various reagents in different solvents, it is possible to predict how solvent-mediated interactions will influence the activation energy and the structure of the transition state, thereby providing insights into the reaction mechanism and outcome.

Spectroscopic Property Prediction using Computational Methods

Computational methods are extensively used to predict spectroscopic properties, which serves as a powerful tool for the structural elucidation and characterization of molecules like this compound.

Calculation of NMR Chemical Shifts and Coupling Constants

Density Functional Theory (DFT) has become a standard and reliable method for the prediction of Nuclear Magnetic Resonance (NMR) parameters. ruc.dk The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic magnetic shielding tensors, from which the chemical shifts can be derived. nih.govmdpi.com

By optimizing the geometry of this compound at a suitable level of theory (e.g., B3LYP with an appropriate basis set), the ¹H and ¹³C NMR chemical shifts can be calculated. nih.govnih.gov These theoretical values, when compared with experimental data, can aid in the assignment of signals and confirm the proposed structure. It is also possible to study the effect of conformational changes on the chemical shifts by calculating them for different stable conformers.

Similarly, DFT can be used to calculate the indirect spin-spin coupling constants (J-couplings). trygvehelgaker.noresearchgate.nettrygvehelgaker.no The calculation of these couplings, particularly the three-bond couplings (³J) within the but-2-en-1-yl chain, can provide valuable information about the dihedral angles and, therefore, the preferred conformation of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Disclaimer: The following data are hypothetical and illustrative of typical values that would be obtained from DFT/GIAO calculations. Actual values may vary based on the specific computational methods and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 167.5 |

| Benzoyl-C1 | - | 134.2 |

| Benzoyl-C2/C6 | 7.80 | 128.6 |

| Benzoyl-C3/C5 | 7.45 | 127.3 |

| Benzoyl-C4 | 7.50 | 131.5 |

| N-H | 6.50 | - |

| N-CH₂ | 4.10 | 45.8 |

| CH=CH | 5.75 | 128.9 |

| CH=CH | 5.60 | 126.4 |

| CH₃ | 1.70 | 17.9 |

Vibrational Frequencies and Electronic Transitions Prediction

The vibrational spectrum of this compound can be computationally predicted using DFT calculations. By performing a frequency calculation on the optimized geometry, the harmonic vibrational frequencies and their corresponding infrared (IR) intensities and Raman activities can be obtained. researchgate.net

These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. The predicted spectrum can aid in the assignment of the observed vibrational bands to specific molecular motions, such as the C=O stretch of the amide, the N-H bend, and the C=C stretch of the butenyl group.

Furthermore, computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions of this compound. These calculations provide information about the excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the ultraviolet-visible (UV-Vis) spectrum. This can help in understanding the electronic structure of the molecule and the nature of its chromophores.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Disclaimer: The following data are hypothetical and illustrative of typical values that would be obtained from DFT calculations. These are unscaled harmonic frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Alkenyl) | 3050-3000 |

| C-H Stretch (Alkyl) | 2980-2900 |

| C=O Stretch (Amide I) | 1685 |

| C=C Stretch | 1650 |

| N-H Bend (Amide II) | 1550 |

| C-N Stretch (Amide III) | 1290 |

Chemical Applications and Functionalization of N but 2 En 1 Yl Benzamide Non Prohibited

N-(But-2-en-1-yl)benzamide as a Ligand or Precursor in Catalysis Research

There is no available research data to suggest the use of this compound as a ligand or precursor in catalysis research.

Design and Synthesis of Metal Complexes with this compound

No scientific literature was found describing the design and synthesis of metal complexes specifically incorporating this compound as a ligand.

Catalytic Activity of this compound-Derived Complexes

As there are no reports on the synthesis of metal complexes derived from this compound, there is consequently no information regarding their potential catalytic activity.

This compound as a Probe Molecule for Fundamental Chemical Studies

There is no indication in the available scientific literature that this compound has been utilized as a probe molecule for fundamental chemical investigations.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the use of this compound as a mechanistic probe for alkene reactivity or as a model for amide bond rotational barriers.

Therefore, the requested article focusing solely on these specific chemical applications and functionalizations of this compound cannot be generated at this time due to a lack of published research on these topics for this particular compound.

Advanced Analytical Methodologies in N but 2 En 1 Yl Benzamide Research Beyond Basic Id

Chromatographic Separations for Isomer Resolution and Purity Assessment in Complex Mixtures

Chromatography is the cornerstone of purity assessment and isomer resolution. For a molecule like N-(But-2-en-1-yl)benzamide, which contains both a chiral center (if the butenyl group is substituted) and a double bond (allowing for geometric isomers), high-resolution chromatographic techniques are indispensable for ensuring the quality and characterization of a sample.

The presence of a stereocenter in derivatives of this compound necessitates methods to separate and quantify its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.us The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.

Research Findings: While specific studies on this compound are not prevalent, research on analogous chiral benzamide (B126) structures demonstrates the power of this technique. Polysaccharide-based CSPs, such as cellulose (B213188) tris(3,5-dichlorophenylcarbamate), have shown exceptional enantioselectivity for chiral sulfoxides containing a benzamide core. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, involving interactions like hydrogen bonding, π-π stacking, and steric hindrance. The amide group within the benzamide structure is often a key interaction site. researchgate.net

For a hypothetical resolution of a chiral this compound derivative, a typical analytical approach would involve screening various polysaccharide-based columns (e.g., Chiralpak® series) with different mobile phases, such as mixtures of n-hexane and an alcohol like isopropanol (B130326) or ethanol. mdpi.com Optimization of parameters such as mobile phase composition and column temperature is critical to achieving baseline separation. nih.gov

Interactive Data Table: Hypothetical Chiral HPLC Separation Data Below is a representative data table illustrating the results from a successful chiral HPLC separation to determine enantiomeric excess.

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

| Retention Time (t_R) | 8.52 min | 10.34 min |

| Peak Area | 98,500 | 1,500 |

| Resolution (R_s) | - | 2.15 |

| Enantiomeric Excess (ee) | - | 97.0% |

Data is illustrative and based on typical performance for analogous compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for analyzing complex reaction mixtures during the synthesis of this compound. They provide information on the conversion of starting materials, the formation of the desired product, and the presence of any impurities or byproducts.

Research Findings: LC-MS is frequently employed in the characterization of newly synthesized benzamide derivatives. nanobioletters.com The technique is particularly useful for confirming the molecular weight of the target compound, typically by observing the protonated molecular ion [M+H]⁺ in the mass spectrum. nanobioletters.com GC-MS is suitable for volatile and thermally stable compounds and can effectively separate isomers. The coupling with mass spectrometry allows for the tentative identification of unknown peaks based on their mass-to-charge ratio (m/z) and fragmentation patterns.

In a typical synthesis of this compound (from benzoyl chloride and but-2-en-1-amine, for example), potential byproducts could include unreacted starting materials, dibenzamide from over-acylation, or isomers of the butenyl group. LC-MS analysis of the crude reaction mixture would provide molecular weight information for each component separated by the LC column, facilitating their identification.

Interactive Data Table: Potential Byproducts in this compound Synthesis This table outlines potential impurities that could be identified by LC-MS in a reaction mixture.

| Compound Name | Potential Origin | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

| Benzoyl chloride | Unreacted Starting Material | C₇H₅ClO | 140.57 | - |

| But-2-en-1-amine | Unreacted Starting Material | C₄H₉N | 71.12 | 72.13 |

| This compound | Product | C₁₁H₁₃NO | 175.23 | 176.24 |

| Benzoic acid | Hydrolysis of Benzoyl Chloride | C₇H₆O₂ | 122.12 | 123.13 |

Hyphenated Techniques for Coupled Analysis

Hyphenated techniques, which couple a separation method directly with a spectroscopic detector, provide a wealth of structural information in a single analysis, often eliminating the need for tedious offline isolation of individual components.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples an HPLC system with an NMR spectrometer. nih.goviosrphr.org It allows for the acquisition of high-resolution NMR spectra of compounds as they elute from the chromatography column. This is invaluable for the unambiguous structure elucidation of unknown impurities or metabolites without prior isolation. nih.govamazonaws.com While LC-MS provides molecular weight, LC-NMR provides detailed structural connectivity, making it a definitive identification tool. researchgate.net For this compound, LC-NMR could be used to confirm the structure of an unexpected synthesis byproduct, providing proton and carbon NMR data online.

GC-IR (Gas Chromatography-Infrared Spectroscopy): GC-IR couples a gas chromatograph with an infrared spectrometer, providing a vapor-phase IR spectrum for each separated component. This technique is particularly powerful for distinguishing between isomers (constitutional or positional) that may produce similar mass spectra. nsf.govojp.gov For instance, if a synthesis accidentally produced N-(but-3-en-1-yl)benzamide alongside the desired this compound, these isomers might be difficult to distinguish by MS alone but would likely exhibit distinct IR spectra due to differences in the double bond environment and C-H bending frequencies. The characteristic amide I and II bands would also be clearly identifiable. nsf.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio. vu.nlnih.gov While traditionally used for charged species like proteins and peptides, its application can be extended. nih.gov this compound is a neutral molecule under typical pH conditions and would not migrate in a standard capillary zone electrophoresis (CZE) setup. However, the technique could be valuable for analyzing charged impurities within a sample or by using techniques like micellar electrokinetic chromatography (MEKC), where the neutral analyte partitions into charged micelles, allowing for separation. Furthermore, if the benzamide were to be studied in extreme pH conditions where the amide could be protonated, CE-MS could provide insights into its charge-based heterogeneity.

Spectroelectrochemical Methods for Redox Behavior Studies

Spectroelectrochemistry combines electrochemical techniques (like cyclic voltammetry) with spectroscopic measurements (like UV-Vis spectroscopy) in a single experiment. chemrxiv.org This allows for the study of the spectroscopic properties of electrochemically generated species. The redox behavior of a molecule—its ability to be oxidized or reduced—is a fundamental property that can influence its stability, reactivity, and potential applications.

Research Findings: While specific spectroelectrochemical data for this compound is not available, studies on other benzamide derivatives show that the aromatic ring and amide functionality can be electroactive. researchgate.net The presence of other substituents can significantly alter the redox potentials. For example, research on ferrocene-containing ligands demonstrates how redox events can be precisely controlled and studied, often with applications in redox-switchable catalysis. acs.orgacs.org

A hypothetical study of this compound using cyclic voltammetry could investigate the oxidation and reduction potentials of the benzoyl moiety. By applying a potential and simultaneously monitoring the UV-Vis spectrum, one could observe the appearance of new absorption bands corresponding to the radical cation or anion, providing insight into the electronic structure of the oxidized or reduced species. chemrxiv.org

Interactive Data Table: Hypothetical Cyclic Voltammetry Data This table presents plausible data from a cyclic voltammetry experiment on this compound in an organic solvent with a supporting electrolyte.

| Process | Anodic Peak Potential (E_pa) | Cathodic Peak Potential (E_pc) | ΔE_p (E_pa - E_pc) | Reversibility |

| First Reduction | - | -2.15 V | - | Irreversible |

| First Oxidation | +1.85 V | - | - | Irreversible |

Potentials are hypothetical and referenced vs. Fc/Fc⁺.

Cyclic Voltammetry and Chronoamperometry

Cyclic voltammetry (CV) and chronoamperometry are fundamental electrochemical techniques that provide valuable information about the redox properties of a compound. nih.govrsc.org CV involves scanning the potential of an electrode linearly with time and measuring the resulting current, which reveals the potentials at which oxidation and reduction events occur. Chronoamperometry involves stepping the potential to a value where an electrochemical reaction occurs and monitoring the current as a function of time.

Theoretical Application to this compound:

In a hypothetical CV experiment, this compound would be expected to undergo oxidation at a specific potential. The key features of the resulting cyclic voltammogram would indicate the reversibility of the electron transfer process and the stability of the generated radical cation. A reversible or quasi-reversible wave would suggest that the oxidized species is stable on the timescale of the CV experiment. Conversely, an irreversible wave would imply that the initially formed radical cation undergoes rapid subsequent chemical reactions.

Chronoamperometry could be employed to study the kinetics of these follow-up reactions. By analyzing the decay of the current over time, information about the reaction mechanism and the rate constants of the chemical steps following electron transfer could be elucidated.

Data Table (Hypothetical):

Due to the lack of experimental data, the following table is presented as a hypothetical example of the kind of data that would be generated from cyclic voltammetry experiments on this compound under various conditions.

| Solvent System | Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V vs. Ref) | Cathodic Peak Potential (Epc) (V vs. Ref) | Peak Separation (ΔEp) (mV) |

| Acetonitrile + 0.1 M TBAPF₆ | 50 | Data not available | Data not available | Data not available |

| Acetonitrile + 0.1 M TBAPF₆ | 100 | Data not available | Data not available | Data not available |

| Acetonitrile + 0.1 M TBAPF₆ | 200 | Data not available | Data not available | Data not available |

| Dichloromethane + 0.1 M TBAPF₆ | 100 | Data not available | Data not available | Data not available |

In Situ UV-Vis and EPR during Electrochemical Processes

In situ spectroelectrochemistry combines electrochemical techniques with spectroscopic measurements, allowing for the direct observation and characterization of species generated at the electrode surface in real-time. utwente.nlnih.gov

Theoretical Application to this compound:

In Situ UV-Vis Spectroscopy: By coupling a UV-Vis spectrometer to an electrochemical cell, changes in the absorption spectrum can be monitored as the potential is varied. Upon oxidation of this compound, the formation of a radical cation would likely lead to the appearance of new absorption bands in the UV-Vis spectrum. The growth and decay of these bands as a function of potential and time would provide direct evidence for the formation and subsequent reactions of this intermediate. This technique would be invaluable in distinguishing between different possible reaction pathways.

In Situ Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, such as radicals and radical ions. By performing electrolysis within an EPR cavity, the formation of the this compound radical cation could be directly observed. The resulting EPR spectrum would provide detailed information about the electronic structure of the radical, including the distribution of the unpaired electron spin density over the molecule. This information is crucial for understanding the reactivity of the radical cation.

Data Table (Hypothetical):

Similar to the previous section, the following table is a hypothetical representation of data that could be obtained from in situ spectroelectrochemical experiments on this compound, as no such data is currently available in the literature.

| Technique | Applied Potential (V vs. Ref) | Observed Species | Key Spectroscopic Features |